molecular formula C6H12N2O3 B102438 H-Gly-2-Abu-OH CAS No. 19461-37-1

H-Gly-2-Abu-OH

Cat. No. B102438
CAS RN: 19461-37-1
M. Wt: 160.17 g/mol
InChI Key: XHUWGEILXFVFMR-BYPYZUCNSA-N
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Description

“H-Gly-2-Abu-OH” is a chemical compound with the molecular formula C6H12N2O3 . It contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of peptides like “H-Gly-2-Abu-OH” often involves environmentally conscious methods using water, an environmentally friendly solvent . The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . Techniques for solid-phase peptide synthesis in water have been reported, utilizing Fmoc-amino acids converted to water-dispersible nanoparticles .


Molecular Structure Analysis

The molecular structure of “H-Gly-2-Abu-OH” includes 12 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms, making a total of 23 atoms . The molecular weight of “H-Gly-2-Abu-OH” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .


Physical And Chemical Properties Analysis

“H-Gly-2-Abu-OH” has a complex structure with multiple bonds and functional groups . It is likely to have properties typical of similar compounds, such as solubility in certain solvents and reactivity with certain chemicals .

Safety And Hazards

The safety data sheet for “H-Gly-2-Abu-OH” suggests that it is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUWGEILXFVFMR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265272
Record name (2S)-2-[(2-Aminoacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-2-Abu-OH

CAS RN

19461-37-1
Record name (2S)-2-[(2-Aminoacetyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19461-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[(2-Aminoacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-glycylaminobutyric acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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